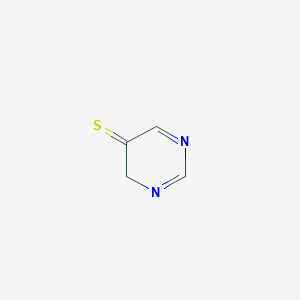
5(4H)-Pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Pyrimidinethione is a heterocyclic compound that features a pyrimidine ring with a thione group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Pyrimidinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiourea with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or water to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Pyrimidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinethiones depending on the reagents used.
Scientific Research Applications
5(4H)-Pyrimidinethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5(4H)-Pyrimidinethione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5(4H)-Oxazolones: Similar in structure but contain an oxygen atom instead of sulfur.
Imidazolones: Contain a nitrogen atom in place of sulfur.
Thiazolones: Feature a sulfur atom in a different position within the ring structure.
Uniqueness
5(4H)-Pyrimidinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
220560-98-5 |
|---|---|
Molecular Formula |
C4H4N2S |
Molecular Weight |
112.16 g/mol |
IUPAC Name |
4H-pyrimidine-5-thione |
InChI |
InChI=1S/C4H4N2S/c7-4-1-5-3-6-2-4/h1,3H,2H2 |
InChI Key |
WEWCTIXBOAKXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


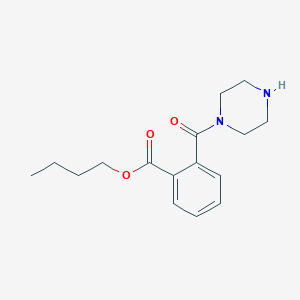

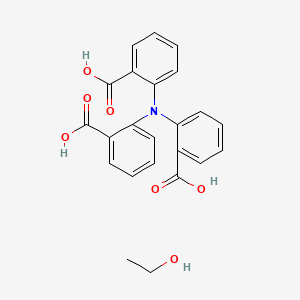
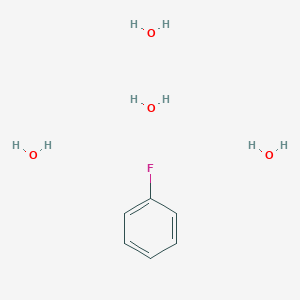
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
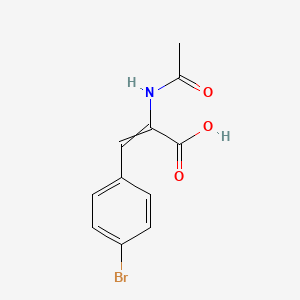
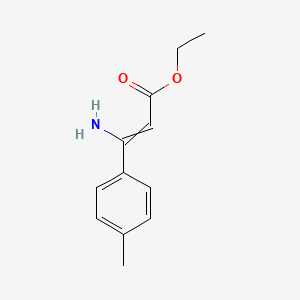
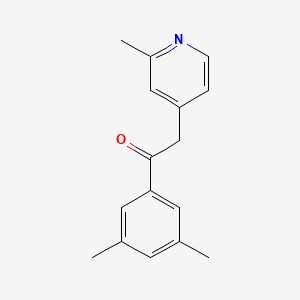
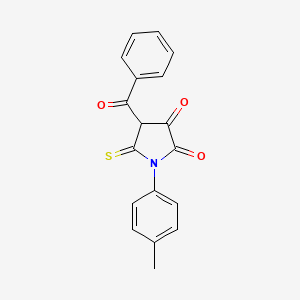
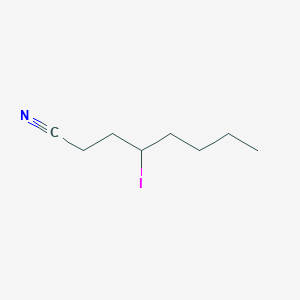
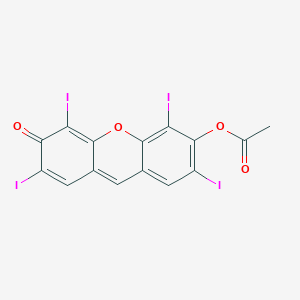
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
